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molecular formula C7H12N2O B8687732 (4-Methyl-isoxazol-3-ylmethyl)-ethyl-amine

(4-Methyl-isoxazol-3-ylmethyl)-ethyl-amine

Cat. No. B8687732
M. Wt: 140.18 g/mol
InChI Key: SLAVQHFCMMGURU-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared by reaction of the commercially available 3-bromomethyl-4-methyl-isoxazole with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:7]([CH3:8])=[CH:6][O:5][N:4]=1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH3:8][C:7]1[C:3]([CH2:2][NH:11][CH2:9][CH3:10])=[N:4][O:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=NOC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C(=NOC1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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